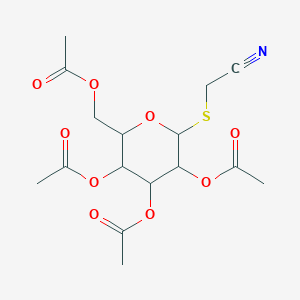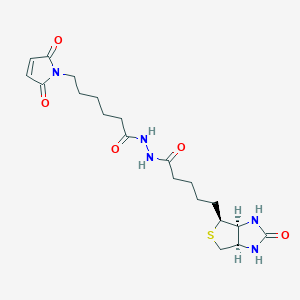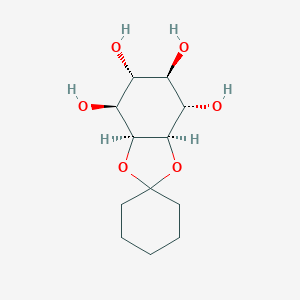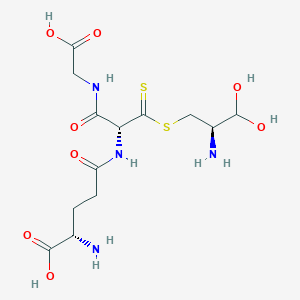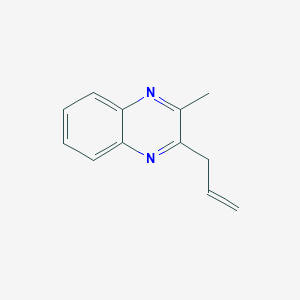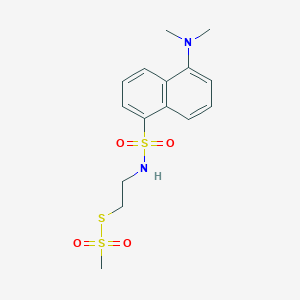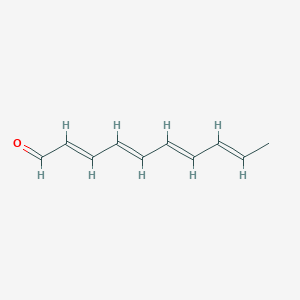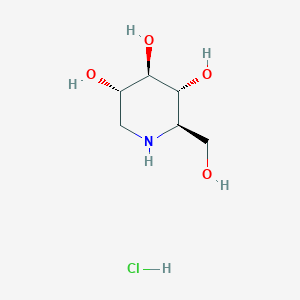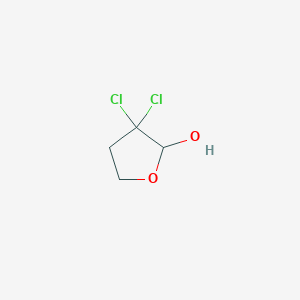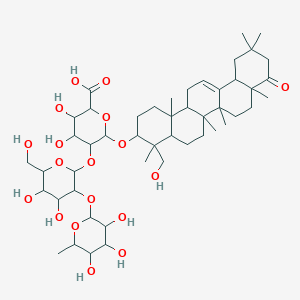
Dehydrosoyasaponin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrosoyasaponin I is a triterpene glycoside compound that belongs to the class of saponins. It is primarily found in various plants such as Abrus cantoniensis, Medicago sativa, Russell lupine, Desmodium styracifolium, and Phaseolus vulgaris . This compound is known for its diverse biological activities and has been studied extensively for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Dehydrosoyasaponin I can be synthesized through the hydrolysis of soyasaponin VI. The process involves the extraction of soyasaponins from plant flour using a suitable solvent, followed by treatment with light to produce this compound . The hydrolytic reaction occurs at the C-22 position, generating 3-hydroxy-2-methyl-4-pyrone (maltol) and this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of soyasaponins from legume crops such as soybeans. The extracted soyasaponins are then subjected to hydrolysis under controlled conditions to yield this compound .
化学反応の分析
Types of Reactions: Dehydrosoyasaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Dehydrosoyasaponin I has a wide range of scientific research applications:
作用機序
Dehydrosoyasaponin I exerts its effects by activating high-conductance, calcium-activated potassium channels (maxi-K channels). The interaction of this compound with these channels involves binding to specific sites accessible from the intracellular side of the channel . This binding increases the open probability of the channels, leading to enhanced potassium ion flux across the membrane. The activation of maxi-K channels by this compound is a high-order reaction, with multiple molecules binding to maximally activate the channel .
類似化合物との比較
- Soyasaponin I
- Soyasaponin VI
- Soyasapogenol E
Comparison: Dehydrosoyasaponin I is unique among its similar compounds due to its specific ability to activate maxi-K channels. While other soyasaponins like soyasaponin I and soyasaponin VI also exhibit biological activities, this compound’s distinct mechanism of action and higher affinity for maxi-K channels set it apart .
特性
CAS番号 |
117210-14-7 |
|---|---|
分子式 |
C48H76O18 |
分子量 |
941.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42?,44+,45-,46+,47+,48+/m0/s1 |
InChIキー |
CROUPKILZUPLQA-MVVLPMKLSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](OC3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
melting_point |
272-280°C |
物理的記述 |
Solid |
同義語 |
dehydrosoyasaponin I DHS-I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


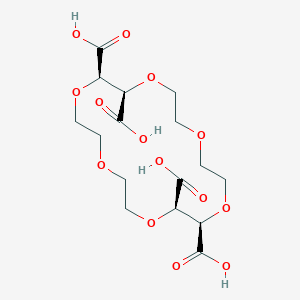
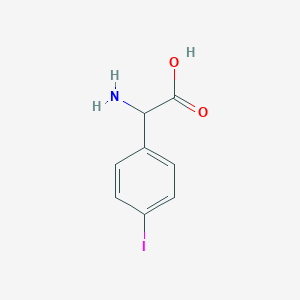
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
